molecular formula C15H10O6 B138838 Aureusidin CAS No. 38216-54-5

Aureusidin

Cat. No.: B138838
CAS No.: 38216-54-5
M. Wt: 286.24 g/mol
InChI Key: WBEFUVAYFSOUEA-PQMHYQBVSA-N
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Description

Aureusidin is a naturally occurring compound classified as an aurone, a type of flavonoid. It is known for imparting a vibrant yellow hue to various plants, such as sunflowers and snapdragons

Mechanism of Action

Target of Action

Aureusidin, a natural compound, has been identified to target multiple proteins. It has been reported to inhibit Xanthine Oxidase (XO) , a key enzyme involved in purine metabolism and a target for gout treatment . Additionally, this compound has been found to target Myeloid Differentiation Protein-2 (MD2) , a protein involved in the inflammatory response .

Mode of Action

This compound interacts with its targets in different ways. When targeting XO, this compound acts as a rapid reversible and mixed-type inhibitor . Its binding to XO is driven by hydrogen bonding and hydrophobic interaction . In the case of MD2, this compound exerts an anti-inflammatory effect by directly targeting the MD2 protein .

Biochemical Pathways

This compound synthase, an enzyme responsible for the synthesis of this compound, catalyzes the hydroxylation and oxidative cyclization of precursor chalcones to form aurones . This process involves the modification of glucosylated 2’,4,4’,6’-tetrahydroxychalcone (THC) and 2’,3,4,4’,6’-pentahydroxychalcone (PHC) . These aurones, particularly this compound, form pigments for coloration in flowers .

Pharmacokinetics

It has been suggested that this compound demonstrates good stability and pharmacokinetic behavior properties in molecular dynamics simulation and adme prediction .

Result of Action

This compound has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . It also has anti-inflammatory effects, as it can significantly inhibit Lipopolysaccharide (LPS)-induced injury in Kupffer cells, downregulate the apoptotic level, inhibit the expression of inflammatory factors, decrease the level of MDA, and downregulate the expression of MD2 in cells .

Action Environment

It is known that this compound can exert its effects in various environments, such as in vitro conditions

Future Directions

Aureusidin has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . This suggests that it has potential application in the field of food preservatives . Additionally, it has been suggested that this compound could be further developed as a natural potent XO inhibitor with an aurone skeleton .

Biochemical Analysis

Biochemical Properties

Aureusidin plays a significant role in biochemical reactions, particularly in the biosynthesis of aurones. The enzyme this compound synthase, a polyphenol oxidase homolog, catalyzes the hydroxylation and oxidative cyclization of chalcones to produce this compound . This enzyme is a 39-kilodalton, copper-containing glycoprotein that interacts with chalcones such as tetrahydroxychalcone and pentahydroxychalcone . The interaction involves the oxidation of these chalcones, leading to the formation of this compound, which contributes to the yellow coloration in flowers .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound is involved in the regulation of flower coloration by affecting the expression of genes related to pigment biosynthesis . Additionally, this compound has been found to exhibit biological activities such as inhibition of hepatitis C virus RNA-dependent RNA polymerase, indicating its potential impact on cellular metabolism and viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound synthase catalyzes the hydroxylation and oxidative cyclization of chalcones, leading to the formation of this compound . This process involves the binding of this compound synthase to chalcones, followed by the oxidation and cyclization reactions that produce this compound . The enzyme’s copper-containing active site plays a crucial role in these reactions, facilitating the transfer of electrons and the formation of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of gene expression and pigment biosynthesis in plants . In vitro and in vivo studies have demonstrated that this compound maintains its biological activity over time, although its stability may be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as antiviral activity and regulation of gene expression . High doses of this compound may lead to toxic or adverse effects, including potential cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. The enzyme this compound synthase catalyzes the conversion of chalcones to this compound, a key step in the biosynthesis of aurones . This process involves the interaction of this compound with enzymes such as polyphenol oxidase and peroxidase, which facilitate the oxidation and cyclization reactions . This compound also interacts with cofactors such as copper ions, which are essential for the enzyme’s catalytic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues, such as flower petals, are influenced by these interactions . The compound’s distribution is also affected by factors such as pH and the presence of other biomolecules that can bind to this compound and modulate its transport .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the vacuoles of plant cells, where it contributes to pigment biosynthesis and flower coloration . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper localization and function . These modifications may include glycosylation, which can affect this compound’s stability and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aureusidin can be synthesized through a protection-free, one-pot method involving the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde in the presence of concentrated hydrochloric acid. This method yields this compound with high purity and good yield . Another approach involves the alumina-catalyzed condensation of O-methyl protected derivatives followed by deprotection with boron tribromide .

Industrial Production Methods: Industrial production of this compound primarily relies on the aforementioned synthetic routes. The simplicity and efficiency of the one-pot synthesis make it a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Aureusidin undergoes various chemical reactions, including hydroxylation and oxidative cyclization. The enzyme this compound synthase catalyzes these reactions, converting chalcones into aurones .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound 6-O-beta-glucoside, along with other aurones such as bracteatin .

Comparison with Similar Compounds

Aureusidin is unique among aurones due to its specific substitution pattern and bioactivities. Similar compounds include:

  • Hispidol
  • Maritimetin
  • Sulfuretin

These compounds share structural similarities but differ in their specific biological activities and applications .

This compound stands out for its potent inhibitory effects on xanthine oxidase and its broad spectrum of bioactivities, making it a compound of significant interest in various scientific and industrial fields.

Properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFUVAYFSOUEA-PQMHYQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028835
Record name Aureusidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38216-54-5
Record name Aureusidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38216-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aureusidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aureusidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUREUSIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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